Benzohydrazide vs. Quinolinone Core: Predicted Solubility and H-Bond Capacity Advantage
The target compound’s benzohydrazide group provides 3 hydrogen-bond donors (HBD) and an XLogP3-AA of 1.4, compared to aripiprazole’s 0 HBD and XLogP3-AA of 3.5 [1][2]. This 2.1-unit logP reduction and the additional HBD capacity predict markedly higher aqueous solubility and lower non-specific tissue binding, favouring in vitro assay compatibility at higher concentrations without organic co-solvent interference.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) and hydrogen-bond donor count |
|---|---|
| Target Compound Data | XLogP3-AA = 1.4; HBD = 3 |
| Comparator Or Baseline | Aripiprazole: XLogP3-AA ≈ 3.5; HBD = 0 |
| Quantified Difference | Δ XLogP = −2.1; Δ HBD = +3 |
| Conditions | PubChem computed descriptors (XLogP3 3.0; Cactvs 3.4.8.18) [1][2] |
Why This Matters
Higher predicted solubility and lower logP reduce assay precipitation risk in cell-based D2/5-HT1A panels, enabling reliable EC50/IC50 determination across a wider concentration range.
- [1] PubChem Compound Summary for CID 4636757, 4-[2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzohydrazide. https://pubchem.ncbi.nlm.nih.gov/compound/612048-60-9 (accessed Apr 29, 2026). View Source
- [2] PubChem Compound Summary for CID 60795, Aripiprazole. https://pubchem.ncbi.nlm.nih.gov/compound/60795 (accessed Apr 29, 2026). View Source
